molecular formula C8H11ClO2 B121543 Methyl 4-chlorocyclohex-3-ene-1-carboxylate CAS No. 27705-05-1

Methyl 4-chlorocyclohex-3-ene-1-carboxylate

Cat. No.: B121543
CAS No.: 27705-05-1
M. Wt: 174.62 g/mol
InChI Key: AXGMDZQLJZXOJK-UHFFFAOYSA-N
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Description

Methyl 4-chlorocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C8H11ClO2 and a molecular weight of 174.62 g/mol . It is a derivative of cyclohexene, featuring a chlorine atom and a carboxylate ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chlorocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common route involves the reaction of 2-chloro-1,3-butadiene with methyl acrylate in the presence of a catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-chlorocyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chlorocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The chlorine atom and carboxylate ester group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylcyclohex-3-ene-1-carboxylate
  • Methyl 4-bromocyclohex-3-ene-1-carboxylate
  • Methyl 4-fluorocyclohex-3-ene-1-carboxylate

Uniqueness

Methyl 4-chlorocyclohex-3-ene-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution and addition reactions .

Properties

IUPAC Name

methyl 4-chlorocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGMDZQLJZXOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559425
Record name Methyl 4-chlorocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27705-05-1
Record name Methyl 4-chloro-3-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27705-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chlorocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclohexene-1-carboxylic acid, 4-chloro-, methyl ester
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